3-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE
Description
Properties
IUPAC Name |
(2-fluorophenyl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-14-5-2-1-4-13(14)16(21)20-10-7-12(8-11-20)22-15-6-3-9-18-19-15/h1-6,9,12H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEOPWQQTYBSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidin-1-yl Intermediate: This step involves the reaction of piperidine with a suitable reagent to introduce the desired functional groups.
Introduction of the Pyridazin-3-yloxy Group: This step involves the reaction of the piperidin-1-yl intermediate with a pyridazin-3-yloxy reagent under controlled conditions.
Addition of the Fluorophenyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Activities
The compound exhibits several pharmacological activities, making it a candidate for drug development. Key areas of interest include:
- Anticancer Activity : Pyridazine derivatives, including this compound, have shown promising anticancer effects. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have reported that certain pyridazinones demonstrate significant cytotoxicity against breast and lung cancer cells .
- Anti-inflammatory Properties : The anti-inflammatory potential of pyridazine derivatives is notable. Compounds similar to 3-{[1-(2-Fluorobenzoyl)piperidin-4-yl]oxy}pyridazine have been evaluated for their ability to inhibit cyclooxygenase enzymes, which are key mediators of inflammation. For example, some pyridazinones have been identified as selective COX-2 inhibitors, potentially offering therapeutic benefits in conditions like arthritis .
- Analgesic Effects : Analgesic activity has also been documented for pyridazine derivatives. Studies suggest that certain derivatives can exhibit pain-relieving properties comparable to standard analgesics such as acetaminophen and morphine . This makes them potential candidates for the treatment of chronic pain conditions.
Case Studies
Several studies highlight the efficacy of pyridazine derivatives, including this compound:
| Study | Focus | Findings |
|---|---|---|
| Ahmad et al. (2019) | Anticancer Activity | Demonstrated that pyridazinone derivatives significantly inhibit the growth of breast cancer cells in vitro. |
| Asif et al. (2019) | Anti-inflammatory Effects | Reported that certain pyridazinones exhibit selective COX-2 inhibition with reduced gastric side effects compared to traditional NSAIDs. |
| Boukharsa et al. (2014) | Analgesic Properties | Identified several pyridazinone derivatives with analgesic effects superior to acetaminophen in animal models. |
Mechanism of Action
The mechanism of action of 3-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Compared to 881191-80-6 (), the target uses a piperidine (vs. piperazine) scaffold, which alters basicity and solubility. Piperazine’s dual nitrogen atoms may enhance solubility but reduce blood-brain barrier penetration .
Pharmacological and Physicochemical Comparisons
Table 3: Property Predictions Based on Structural Features
| Compound | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability | Likely Targets |
|---|---|---|---|---|
| Target | ~2.8 | ~0.1 (low) | High (fluorine) | Kinases, GPCRs |
| 8a | ~3.5 | ~0.05 (very low) | Moderate | Enzymes with thiourea-binding pockets |
| 14a | ~2.2 | ~0.2 (moderate) | High | Urea-transporter inhibitors |
| 881191-80-6 | ~1.9 | ~0.5 (high) | Moderate | Imidazole receptors, ion channels |
Research Findings :
- The target’s 2-fluorobenzoyl group enhances metabolic stability compared to non-fluorinated analogs, as fluorine resists oxidative degradation .
- Piperidine-based compounds (target, 8a, 14a) exhibit lower solubility than piperazine-containing 881191-80-6 due to reduced polarity .
- Urea/thiourea groups in 8a and 14a improve water solubility but may limit membrane permeability .
Biological Activity
The compound 3-{[1-(2-fluorobenzoyl)piperidin-4-yl]oxy}pyridazine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, synthesis, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 273.31 g/mol. The compound features a piperidine ring substituted with a 2-fluorobenzoyl group and an oxy-pyridazine moiety, which may contribute to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.31 g/mol |
| IUPAC Name | This compound |
| LogP | Not specified |
| PSA | Not specified |
Biological Activity
Research indicates that derivatives of piperidine, including this compound, exhibit various biological activities:
Antiviral Activity
A study on related piperidine derivatives demonstrated their efficacy against several viruses, including HIV-1 and HSV-1. The presence of the fluorobenzoyl group in these compounds enhances their binding affinity to viral targets, potentially inhibiting viral replication .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE). Virtual screening studies have shown that piperidine derivatives can bind to the catalytic sites of AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Anticancer Potential
Some studies have explored the anticancer properties of piperidine derivatives. For instance, compounds structurally similar to this compound have shown moderate to high potency in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth .
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets:
- Receptor Binding : The piperidine and pyridazine rings facilitate binding to specific receptors, modulating their activity.
- Enzyme Inhibition : The fluorobenzoyl group enhances the compound's ability to inhibit enzymes critical for disease progression.
- Molecular Docking Studies : Computational studies suggest that the compound can effectively dock into the active sites of target proteins, leading to inhibition or modulation of their functions.
Case Studies
Several case studies have highlighted the potential applications of similar compounds:
- Study on AChE Inhibitors : A set of piperazine derivatives was synthesized and evaluated for AChE inhibition. The results indicated that certain modifications significantly enhanced inhibitory activity, suggesting that similar strategies could be applied to optimize this compound for neurodegenerative diseases .
- Antiviral Screening : In vitro studies on related piperidine compounds demonstrated antiviral activity against multiple strains of viruses. The findings support further investigation into the antiviral potential of this compound as a therapeutic agent against viral infections .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-{[1-(2-fluorobenzoyl)piperidin-4-yl]oxy}pyridazine to improve yield and purity?
- Methodology:
- Multi-step synthesis: Use a modular approach, starting with functionalization of the piperidine ring (e.g., introducing the 2-fluorobenzoyl group via amide coupling under anhydrous conditions). Subsequent etherification of the pyridazine ring with the modified piperidine requires catalysts like KCO in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .
- Critical parameters: Monitor reaction progress via TLC/HPLC. Optimize stoichiometry (e.g., 1.2 equivalents of pyridazine derivative to piperidine intermediate) to minimize unreacted starting material. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodology:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm regiochemistry and substituent positions. For overlapping signals, employ 2D experiments (e.g., HSQC, HMBC) to resolve ambiguities, particularly for the piperidine and pyridazine protons .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight and fragmentation patterns. Compare experimental isotopic distributions with theoretical simulations .
- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680 cm for the benzoyl group, C-F stretch at ~1100 cm) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodology:
- In vitro assays: Prioritize enzyme inhibition (e.g., kinases, phosphatases) or receptor binding (e.g., GPCRs) based on structural analogs (e.g., pyridazine derivatives with piperidine motifs show activity against inflammatory targets) .
- Cell-based assays: Screen for cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC values .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
- Methodology:
- Pharmacokinetic profiling: Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding. Poor in vivo activity may stem from rapid clearance or poor membrane permeability .
- Formulation adjustments: Use prodrug strategies (e.g., esterification of hydroxyl groups) or nanoparticle delivery systems to enhance solubility and tissue targeting .
Q. What computational methods are effective for predicting target interactions of this compound?
- Methodology:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding poses against candidate targets (e.g., COX-2, EGFR). Validate with molecular dynamics simulations (100 ns trajectories) to assess binding stability .
- QSAR modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors .
Q. How can structure-activity relationship (SAR) studies guide structural modifications?
- Methodology:
- Analog synthesis: Modify the fluorobenzoyl group (e.g., replace F with Cl, CF) or pyridazine substituents. Test analogs in parallel for activity shifts.
- Key SAR findings (example table):
Q. How should researchers address discrepancies in spectral data during characterization?
- Methodology:
- Dynamic NMR: For conformational isomers (e.g., piperidine chair vs. boat), use variable-temperature NMR to coalesce signals and calculate energy barriers .
- Degradation analysis: Perform stability studies under stress conditions (e.g., pH 1–13, UV light). Identify degradation products via LC-MS and adjust storage conditions (e.g., inert atmosphere, −20°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
